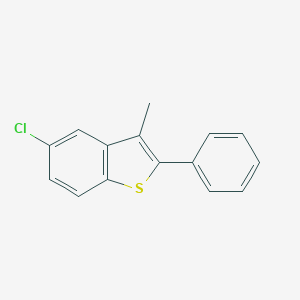

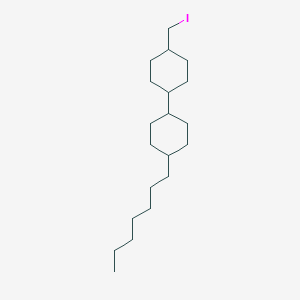

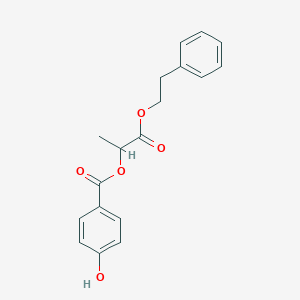

![molecular formula C21H18N2O12 B371316 Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate CAS No. 113489-34-2](/img/structure/B371316.png)

Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate is a chemical compound with the molecular formula C21H18N2O12 . It is also known by its CAS number 113489-34-2 .

Physical And Chemical Properties Analysis

Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate has a molecular weight of 490.37 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Liquid Crystal Technology

Research by Henderson and Imrie (2011) explores the transitional properties of methylene-linked liquid crystal dimers, which exhibit unique mesophases including a twist-bend nematic phase due to their bent geometry. This study is relevant because the structural motifs in the compounds studied share similarities with "Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate," potentially offering insights into its applications in advanced display technologies or materials science (Henderson & Imrie, 2011).

Organic Synthesis

In the realm of organic synthesis, Gu et al. (2009) developed a practical and environmentally benign method for synthesizing 5,5′-Methylene-bis(benzotriazole), a compound used as an intermediate in the preparation of metal passivators and light-sensitive materials. This research highlights the synthetic routes and applications of bis-substituted compounds, which could be analogous to the synthesis and utility of "Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate" in similar fields (Gu et al., 2009).

Molecular Interactions with DNA

The study of synthetic DNA minor groove-binding drugs by Reddy, Sondhi, and Lown (1999) discusses how certain bis-benzimidazole derivatives, similar in concept to "Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate," interact with DNA. These compounds exhibit significant biological activities, such as antiviral effects against HIV and anticancer properties, by binding to the DNA minor groove. Understanding these interactions can provide valuable insights into the potential biomedical applications of "Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate" (Reddy et al., 1999).

Mecanismo De Acción

Mode of Action

The mode of action of Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate is not fully understood at this time. It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes. More research is needed to elucidate the exact nature of these interactions and the resulting changes .

Biochemical Pathways

The biochemical pathways affected by Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate are currently unknown. It is possible that the compound may influence multiple pathways, leading to downstream effects on cellular function

Pharmacokinetics

The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in future research .

Result of Action

Some studies suggest that the compound may have selective activity against cancer cells , but more research is needed to confirm these findings and understand the underlying mechanisms.

Action Environment

The action, efficacy, and stability of Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or compounds, temperature, and light conditions

Propiedades

IUPAC Name |

bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O12/c24-20(30-8-12-4-16-18(34-10-32-16)6-14(12)22(26)27)2-1-3-21(25)31-9-13-5-17-19(35-11-33-17)7-15(13)23(28)29/h4-7H,1-3,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPVFLILTLCSQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)COC(=O)CCCC(=O)OCC3=CC4=C(C=C3[N+](=O)[O-])OCO4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)

![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)

![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)

![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)